molecular formula C10H13N3O2 B13018889 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide

2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide

Cat. No.: B13018889
M. Wt: 207.23 g/mol
InChI Key: VJNHOFFUSCOTAT-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Cyclopropylacetamide Formation: The cyclopropyl group can be introduced through cyclopropanation reactions, and the acetamide group can be formed through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyanopyridine: Another pyridine derivative with potential biological activities.

    2-(2-Oxopyridin-1(2H)-yl)acetamide: Similar structure but without the cyclopropyl group.

    N-Cyclopropyl-2-pyridone: Contains the cyclopropyl group but lacks the amino group.

Uniqueness

2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide is unique due to the presence of both the amino group and the cyclopropylacetamide moiety, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C10H13N3O2/c11-8-2-1-5-13(10(8)15)6-9(14)12-7-3-4-7/h1-2,5,7H,3-4,6,11H2,(H,12,14)

InChI Key

VJNHOFFUSCOTAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C=CC=C(C2=O)N

Origin of Product

United States

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